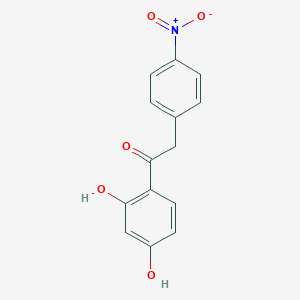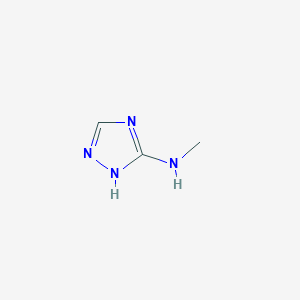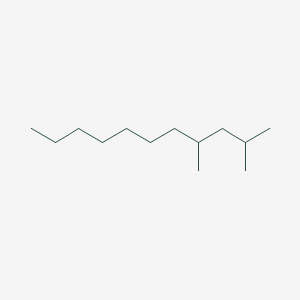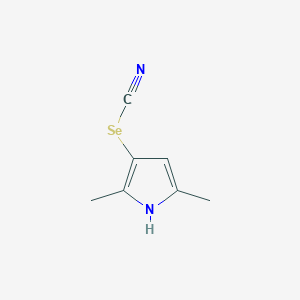
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester, also known as SeCNPe, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selenocyanate ester of pyrrole, which is a five-membered heterocyclic compound containing a nitrogen atom. SeCNPe is a highly reactive compound that can be used in various chemical reactions, including the synthesis of organic compounds and the modification of biomolecules.
Wirkmechanismus
The mechanism of action of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester is not fully understood, but it is believed to involve the formation of a selenol intermediate that reacts with the target molecule. This reaction can lead to the formation of a selenylated derivative or the modification of the target molecule.
Biochemical and Physiological Effects:
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been shown to have various biochemical and physiological effects, including the modification of protein structure and function. The selenylation of certain amino acid residues in proteins can lead to changes in protein activity, stability, and interaction with other molecules. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has several advantages for use in lab experiments, including its high reactivity and selectivity for certain amino acid residues in proteins. However, this compound also has limitations, including its highly reactive nature, which requires careful handling, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester in scientific research. One direction is the development of new methods for the selective modification of biomolecules using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester. Another direction is the synthesis of new organic compounds using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester as a reagent. Additionally, the study of the biochemical and physiological effects of selenylation using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester could lead to new insights into protein structure and function.
Synthesemethoden
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester can be synthesized using various methods, including the reaction of selenocyanic acid with 2,5-dimethylpyrrole in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrrole with selenocyanate esters in the presence of a base. The synthesis of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester requires careful handling due to its highly reactive nature.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been used in various scientific research applications, including the modification of biomolecules such as proteins and nucleic acids. This compound has been shown to react selectively with certain amino acid residues in proteins, such as cysteine and methionine, leading to the formation of selenylated derivatives. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been used in the synthesis of organic compounds, including pyrrole derivatives and heterocyclic compounds.
Eigenschaften
CAS-Nummer |
18713-25-2 |
|---|---|
Produktname |
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester |
Molekularformel |
C7H8N2Se |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
(2,5-dimethyl-1H-pyrrol-3-yl) selenocyanate |
InChI |
InChI=1S/C7H8N2Se/c1-5-3-7(10-4-8)6(2)9-5/h3,9H,1-2H3 |
InChI-Schlüssel |
GERJEOUZKIKQRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C)[Se]C#N |
Kanonische SMILES |
CC1=CC(=C(N1)C)[Se]C#N |
Synonyme |
Selenocyanic acid 2,5-dimethyl-1H-pyrrol-3-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
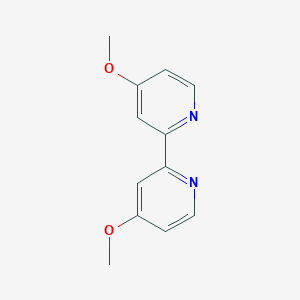
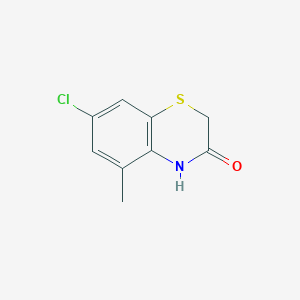
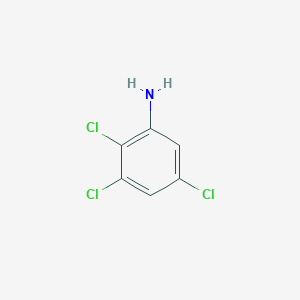

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
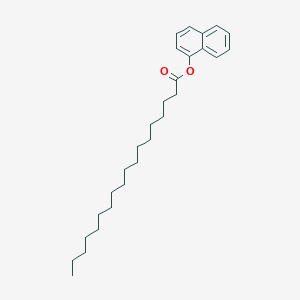

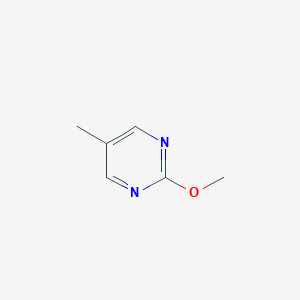
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

